5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide
Overview
Description
5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-iodoaniline with 5-bromopentanoyl chloride in the presence of triethylamine and toluene to form the intermediate 5-bromo-N-(4-iodophenyl)pentanamide . This intermediate is then subjected to further reactions to introduce the methoxy and sulfonamide groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways and cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-iodophenyl)pentanamide
- 5-bromo-N-(4-iodophenyl)-2-furamide
- 5-bromo-2-methylpyridin-3-amine
Uniqueness
5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide is unique due to the presence of both bromine and iodine atoms, as well as the methoxy and sulfonamide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrINO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCTZHALDXMCEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrINO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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